![molecular formula C15H10ClN3O B13379460 1-[(2-Chloro-4-pyridinyl)diazenyl]-2-naphthol](/img/structure/B13379460.png)
1-[(2-Chloro-4-pyridinyl)diazenyl]-2-naphthol
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Overview
Description
1-[(2-Chloro-4-pyridinyl)diazenyl]-2-naphthol is an organic compound characterized by its unique structure, which includes a naphthol moiety linked to a chloropyridinyl diazenyl group. This compound is known for its vibrant color and is often used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-4-pyridinyl)diazenyl]-2-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-aminopyridine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-naphthol in an alkaline medium to form the desired azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-4-pyridinyl)diazenyl]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: The chloro group in the pyridinyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
1-[(2-Chloro-4-pyridinyl)diazenyl]-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and inks.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-4-pyridinyl)diazenyl]-2-naphthol involves its interaction with molecular targets through its azo and naphthol groups. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with proteins and nucleic acids, affecting their function and activity. These interactions can lead to changes in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
- 1-[(2-Chloro-4-nitrophenyl)diazenyl]-2-naphthol
- 1-[(2-Chloro-4-methylphenyl)diazenyl]-2-naphthol
- 1-[(2-Chloro-4-aminophenyl)diazenyl]-2-naphthol
Comparison: 1-[(2-Chloro-4-pyridinyl)diazenyl]-2-naphthol is unique due to the presence of the pyridinyl ring, which imparts distinct electronic and steric properties compared to phenyl derivatives. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C15H10ClN3O |
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Molecular Weight |
283.71 g/mol |
IUPAC Name |
1-[(2-chloropyridin-4-yl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C15H10ClN3O/c16-14-9-11(7-8-17-14)18-19-15-12-4-2-1-3-10(12)5-6-13(15)20/h1-9,20H |
InChI Key |
PDDUPGURAYRISW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=NC=C3)Cl)O |
Origin of Product |
United States |
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